3-(3-bromophenyl)-6-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
3-(3-bromophenyl)-6-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a complex heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine, fluorine, and nitro groups in the structure adds to its chemical reactivity and potential for various modifications.
Preparation Methods
The synthesis of 3-(3-bromophenyl)-6-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate intermediates under controlled conditionsThe final step often involves the cyclization of these intermediates to form the pyrazoloquinoline core .
Chemical Reactions Analysis
3-(3-bromophenyl)-6-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Cyclization: The compound can undergo further cyclization reactions to form more complex structures. Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reductions, and various nucleophiles for substitution reactions
Scientific Research Applications
3-(3-bromophenyl)-6-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with specific molecular targets in cancer cells.
Biological Studies: The compound is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It is explored for its use in the development of new materials with specific properties, such as fluorescence
Mechanism of Action
The mechanism of action of 3-(3-bromophenyl)-6-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
3-(3-bromophenyl)-6-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline can be compared with other pyrazoloquinoline derivatives. Similar compounds include:
3-(3-chlorophenyl)-6-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline: This compound has a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
3-(3-bromophenyl)-6-fluoro-1-(3-aminophenyl)-1H-pyrazolo[4,3-c]quinoline:
Properties
IUPAC Name |
3-(3-bromophenyl)-6-fluoro-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12BrFN4O2/c23-14-5-1-4-13(10-14)20-18-12-25-21-17(8-3-9-19(21)24)22(18)27(26-20)15-6-2-7-16(11-15)28(29)30/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKBPYPPIJUPRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NN(C3=C4C=CC=C(C4=NC=C32)F)C5=CC(=CC=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12BrFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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